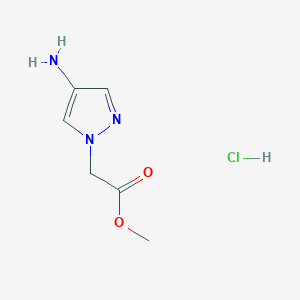

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOVVLLUZBQJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-89-8 | |

| Record name | methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides an in-depth technical overview of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, a key heterocyclic building block for researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known for its presence in numerous therapeutic agents.[1][2][3] This guide details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic characteristics, outlines a plausible and detailed synthetic pathway, explores its chemical reactivity for library development, and discusses its potential applications and necessary safety protocols. The insights herein are curated for senior scientists and development professionals, emphasizing the rationale behind experimental methodologies.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, conferring a unique combination of physicochemical properties and biological activities upon molecules that contain it.[3] Its derivatives are integral to a wide array of approved therapeutics and agrochemicals, demonstrating activities that span anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial applications.[1][4] The compound this compound serves as a highly versatile intermediate. It features three key points of functionality: the pyrazole core for foundational structure, a nucleophilic 4-amino group for diverse coupling reactions, and an N1-substituted methyl acetate group that can be further modified, making it an ideal starting point for the synthesis of compound libraries aimed at biological screening.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Properties

The key identifying and physical properties of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its hydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-(4-aminopyrazol-1-yl)acetate hydrochloride | [5] |

| Molecular Formula | C₆H₁₀ClN₃O₂ | Derived from[5] |

| Molecular Weight | 191.62 g/mol | Derived from[5] |

| Monoisotopic Mass | 191.046154 Da | Derived from[5][6] |

| CAS Number | 802269-97-2 (for free base) | [5] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General chemical principles |

| XlogP (Predicted) | -0.4 (for free base) | [5][6] |

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy:

-

Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of δ 7.0-7.8 ppm.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons adjacent to the pyrazole nitrogen and the carbonyl group is predicted around δ 4.5-5.0 ppm.

-

Methyl Ester Protons (-OCH₃): A sharp singlet for the three methyl protons of the ester group, expected at approximately δ 3.7 ppm.

-

Amine Protons (-NH₂): A broad singlet for the amine protons, which could appear over a wide range (δ 3.0-5.0 ppm) and may exchange with D₂O.

-

Ammonium Proton (-NH₃⁺): In the hydrochloride salt, the amino group will be protonated, leading to a broad signal at a lower field.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): Expected in the δ 168-172 ppm region.

-

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the amino group (C4) would be significantly upfield compared to the others.

-

Methylene Carbon (-CH₂-): Expected around δ 50-55 ppm.

-

Methyl Carbon (-OCH₃): Expected around δ 52-54 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region for the primary amine. For the HCl salt, broad absorption from the -NH₃⁺ group would be present.

-

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.[7]

-

C=N and C=C Stretching: Medium intensity bands in the 1500-1650 cm⁻¹ region from the pyrazole ring.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ range corresponding to the C-O bond of the ester.[7]

-

-

Mass Spectrometry:

-

The mass spectrum of the free base would show a molecular ion peak [M]⁺ at m/z 155.07.

-

Electrospray ionization (ESI) in positive mode would prominently feature the protonated molecule [M+H]⁺ at m/z 156.08.[6]

-

Synthesis and Purification Workflow

The synthesis of this compound can be approached through a logical, multi-step sequence starting from 1H-pyrazole. This pathway is designed for robustness and utilizes well-established chemical transformations.

Proposed Synthetic Pathway

The synthesis involves three key transformations: nitration of the pyrazole ring, N-alkylation with a methyl acetate moiety, and subsequent reduction of the nitro group to the target amine, followed by salt formation.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-pyrazole

-

Rationale: Electrophilic nitration is a standard method for functionalizing the C4 position of the pyrazole ring, which is electronically rich and susceptible to such reactions. The use of a mixed acid system at low temperatures is crucial to control the reaction's exothermicity and prevent over-nitration.

-

Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 1H-pyrazole portion-wise, ensuring the temperature does not exceed 10 °C. b. Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the pyrazole solution, maintaining the temperature below 10 °C. c. Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates the consumption of starting material. d. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7. e. The precipitated product is filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

-

Rationale: N-alkylation of the pyrazole ring occurs readily at the N1 position. A weak base like potassium carbonate is sufficient to deprotonate the pyrazole N-H, creating a nucleophile that attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction.[8]

-

Procedure: a. Dissolve 4-nitro-1H-pyrazole in a suitable solvent like DMF or acetonitrile. b. Add anhydrous potassium carbonate, followed by the dropwise addition of methyl bromoacetate. c. Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC. d. After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. e. Purify the crude product by silica gel column chromatography.

Step 3: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. Using tin(II) chloride dihydrate in an acidic medium (HCl/Ethanol) is a classic method that is highly effective and tolerant of the ester functional group, which could be susceptible to cleavage under other reductive conditions like catalytic hydrogenation with certain catalysts.[9]

-

Procedure: a. Dissolve methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate in ethanol or ethyl acetate. b. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. c. Heat the mixture to reflux for 2-3 hours. d. Cool the reaction, basify with aqueous NaOH or NaHCO₃ to pH > 8, and extract the product with ethyl acetate. e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Converting the free base amine to its hydrochloride salt often improves stability, crystallinity, and aqueous solubility, which is highly desirable for a research chemical.

-

Procedure: a. Dissolve the crude methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in a minimal amount of a solvent like diethyl ether or ethyl acetate. b. Add a solution of HCl in diethyl ether dropwise with stirring. c. The hydrochloride salt will precipitate out of the solution. d. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Chemical Reactivity and Derivatization Potential

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to build molecular complexity.

Caption: Key reactive sites and potential derivatization reactions.

-

The 4-Amino Group: This primary amine is a potent nucleophile and the primary site for derivatization.

-

N-Acylation/Sulfonylation: Reacts readily with acid chlorides, sulfonyl chlorides, and anhydrides to form amides and sulfonamides.

-

Reductive Amination: Can be reacted with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines.[10]

-

Urea/Thiourea Formation: Reacts with isocyanates and isothiocyanates to form substituted ureas and thioureas, common moieties in bioactive molecules.[11]

-

-

The Ester Moiety: The methyl ester provides another handle for modification.

-

Hydrolysis: Saponification with a base like lithium hydroxide yields the corresponding carboxylic acid.[8] This acid is a key intermediate for forming amide bonds with various amines using standard peptide coupling reagents (e.g., EDC, HOBt).

-

Transesterification: Can be converted to other esters under appropriate acidic or basic conditions with a different alcohol.

-

Applications in Research and Drug Discovery

The structural motifs present in this compound are frequently found in compounds with significant biological activity.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted N-heterocyclic core. The 4-aminopyrazole structure can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.

-

Anticonvulsant Agents: 4-aminopyrazole derivatives have been studied for their anticonvulsant properties since the 1970s.[11]

-

Building Block for Agrochemicals: The pyrazole ring is a component of successful insecticides and herbicides.[2]

-

Precursor to Fused Ring Systems: The amino and ester groups can be used in intramolecular cyclization reactions to build more complex, rigid pyrazolo-fused heterocyclic systems like pyrazolopyrimidines or pyrazolopyridines.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar aminopyrazole derivatives can provide reliable guidance.[13][14]

| Hazard Category | GHS Classification (Predicted) | Precautionary Statements (Examples) |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][15] |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[13][14][15] |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[13][14] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[15][16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[14][17] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

-

ResearchGate. (2024). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]

-

HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

MDPI. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

-

PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. Retrieved from [Link]

-

ARKAT USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

IRO Journals. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride | C8H14ClN3O2 | CID 54592896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. biosynth.com [biosynth.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the regioselective N-alkylation of 4-amino-1H-pyrazole with methyl bromoacetate, followed by conversion to its hydrochloride salt for improved stability and handling. This document offers insights into the reaction mechanism, potential challenges, and analytical characterization of the final product, tailored for researchers, scientists, and professionals in drug development.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a focal point of extensive research.[1][3][4] Specifically, 4-amino-1H-pyrazole derivatives serve as crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are pivotal in cancer therapy.[3][4] The title compound, this compound, is a key precursor for the elaboration of more complex molecules, enabling the introduction of a functionalized acetic acid side chain at the N1 position of the pyrazole ring.

This guide will delineate a robust and reproducible synthetic route to this important intermediate, emphasizing the critical aspects of regioselectivity and product purification.

Synthetic Strategy and Mechanism

The synthesis of this compound is primarily achieved through a two-step process:

-

N-Alkylation: The regioselective alkylation of the pyrazole ring of 4-amino-1H-pyrazole with methyl bromoacetate.

-

Salt Formation: Conversion of the resulting free base into its hydrochloride salt.

The key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1 and N2 isomers.[5][6] The regioselectivity of pyrazole N-alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the reaction solvent.[6] In the case of 4-amino-1H-pyrazole, the electronic and steric effects of the amino group play a significant role in directing the alkylation to the desired N1 position.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated pyrazole anion acts as the nucleophile, attacking the electrophilic carbon of methyl bromoacetate. The use of a suitable base is crucial to deprotonate the pyrazole ring, thereby activating it for the alkylation reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Amino-1H-pyrazole | ≥95% | Commercially Available |

| Methyl bromoacetate | ≥98% | Commercially Available |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl ether (Et₂O) | Anhydrous, ≥99% | Commercially Available |

| Hydrochloric acid (HCl) | 2M in diethyl ether | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

Step-by-Step Procedure

Step 1: Synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

-

To a stirred solution of 4-amino-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 2-(4-amino-1H-pyrazol-1-yl)acetate as the free base.

Step 2: Synthesis of this compound

-

Dissolve the purified methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with vigorous stirring.

-

A precipitate will form upon addition of the HCl solution.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a stable solid.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Discussion of Key Experimental Aspects

-

Regioselectivity: The choice of a polar aprotic solvent like acetonitrile and a solid base like potassium carbonate generally favors N1-alkylation of pyrazoles.[6] The electron-donating amino group at the C4 position is expected to increase the nucleophilicity of the N1 nitrogen, further promoting the desired regioselectivity. It is, however, advisable to confirm the structure of the product by spectroscopic methods such as ¹H and ¹³C NMR to ensure the correct isomer has been formed.

-

Base Selection: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride could also be used but may lead to side reactions and require more stringent anhydrous conditions.

-

Purification: Column chromatography is a crucial step to remove any unreacted starting materials, the undesired N2-alkylated isomer, and other impurities. The polarity of the eluent system should be optimized for good separation.

-

Hydrochloride Salt Formation: The conversion to the hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of the amine-containing product. The use of ethereal HCl minimizes the risk of ester hydrolysis that could occur with aqueous HCl.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence of all expected protons and their chemical environment. Key signals would include those for the pyrazole ring protons, the methylene protons of the acetate group, the methyl ester protons, and the amine protons.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Melting Point (MP): To assess the purity of the crystalline solid.

Safety Considerations

-

Methyl bromoacetate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetonitrile is flammable and toxic. All operations should be conducted away from ignition sources.

-

Ethereal HCl is corrosive and releases HCl gas. It should be handled with care in a fume hood.

Conclusion

This technical guide outlines a reliable and well-documented procedure for the synthesis of this compound. By carefully controlling the reaction conditions, particularly with respect to the base and solvent, the desired N1-alkylated product can be obtained with good regioselectivity. The detailed protocol and discussion provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in pharmaceutical research and development.

References

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

"methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS 1193387-88-0"

An In-Depth Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazole Nucleus

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of approved therapeutic agents.[1][2] Molecules incorporating this five-membered diazole heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4][5] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions make it a highly attractive framework in drug design.[1]

Within this important class, aminopyrazoles represent a particularly valuable subclass. The amino substituent serves as a versatile synthetic handle and a key pharmacophoric element, enabling targeted interactions with various biological receptors and enzymes.[6] Specifically, 4-aminopyrazole derivatives have emerged as crucial building blocks for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and inflammation research.[6]

This guide provides a comprehensive technical overview of This compound (CAS 1193387-88-0), a key intermediate for researchers and drug development professionals. We will delve into its physicochemical properties, a detailed synthetic pathway with mechanistic insights, robust analytical characterization methods, and its strategic applications in the synthesis of advanced pharmaceutical agents.

Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid that serves as a readily accessible source of the 4-amino-1H-pyrazol-1-yl)acetate moiety. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 1193387-88-0 | [7][8] |

| Molecular Formula | C₆H₉N₃O₂・HCl | [9] |

| Molecular Weight | 191.62 g/mol | [9] |

| IUPAC Name | methyl 2-(4-aminopyrazol-1-yl)acetate hydrochloride | [10] |

| Synonyms | Methyl (4-amino-1H-pyrazol-1-yl)acetate HCl | [10] |

| PubChem CID | 45791804 | [11] |

| Molecular Formula (Free Base) | C₆H₉N₃O₂ | [10] |

| Molecular Weight (Free Base) | 155.15 g/mol | [10] |

| Predicted XlogP (Free Base) | -0.4 | [10] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and related cyclocondensation reactions being the most prevalent methods.[2][4] These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

For methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a logical and efficient synthetic route starts from commercially available starting materials and proceeds through a nitrated intermediate, which is subsequently reduced. This approach is favored for its high regioselectivity and reliability.

Synthetic Workflow Diagram

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-nitro-1H-pyrazole (1 equivalent) and anhydrous N,N-dimethylformamide (DMF, ~5-10 volumes).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the suspension. The use of a slight excess of a solid base like K₂CO₃ is crucial as it facilitates the deprotonation of the pyrazole nitrogen without introducing a soluble, potentially reactive nucleophile.

-

Alkylation: Cool the mixture to 0-5 °C using an ice bath. Add methyl bromoacetate (1.1 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The N-H of the pyrazole is the most acidic proton, and its deprotonation creates a nucleophilic nitrogen that readily attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-nitropyrazole is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water (~20 volumes). The product, being less polar than the starting materials, will often precipitate. Filter the resulting solid, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous phase with ethyl acetate (3 x 10 volumes), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 2: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (Free Base)

-

Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker), charge the crude methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) and a suitable solvent such as methanol or ethanol (~10-20 volumes).

-

Hydrogenation: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w). Catalytic hydrogenation is the method of choice for nitro group reduction as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants that can complicate purification.

-

Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi). Heat the mixture to 30-40 °C and agitate vigorously.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Isolation: Once complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with fresh solvent.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amine as an oil or solid. This material is often pure enough for the next step.

Step 3: Formation of this compound

-

Dissolution: Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) or in isopropanol dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The formation of the salt is an acid-base reaction that provides a stable, crystalline, and easily handled solid, which is advantageous for storage and downstream use.

-

Isolation: Continue stirring in the cold for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to afford the final product.

Analytical Characterization: A Self-Validating System

Robust analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating data package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. For this compound, specific signals are expected.[12][13][14]

| Expected ¹H NMR Spectral Data (in DMSO-d₆, ~400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~7.3-7.5 | s, 1H |

| ~6.8-7.0 | s, 1H |

| ~5.0-5.5 | br s, 3H |

| ~4.8-5.0 | s, 2H |

| ~3.7 | s, 3H |

| Expected ¹³C NMR Spectral Data (in DMSO-d₆, ~100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (ester carbonyl) |

| ~130-135 | Pyrazole C5 |

| ~120-125 | Pyrazole C3 |

| ~110-115 | Pyrazole C4-NH₂ |

| ~52-54 | -CH₂- (acetate) |

| ~51-53 | -OCH₃ (methyl ester) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected molecular ion for the free base would be observed.

-

Expected [M+H]⁺: 156.0767 m/z (Calculated for C₆H₁₀N₃O₂⁺)[11]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

~3400-3200 cm⁻¹: N-H stretching (amine)

-

~3100-3000 cm⁻¹: C-H stretching (aromatic/alkene)

-

~2950 cm⁻¹: C-H stretching (aliphatic)

-

~1740 cm⁻¹: C=O stretching (ester)

-

~1620 cm⁻¹: N-H bending (amine)

-

~1500-1400 cm⁻¹: C=C and C=N stretching (pyrazole ring)

Applications in Drug Discovery & Development

This compound is not an active pharmaceutical ingredient (API) itself, but rather a high-value building block for constructing more complex and potent molecules.[15] Its utility stems from the strategic placement of its functional groups.

Caption: Role as a versatile building block.

-

The C4-Amino Group: This is the primary site for synthetic elaboration. It can be readily acylated, sulfonylated, or used in reductive amination and cyclization reactions to build complex molecular architectures. This position is critical for forming hydrogen bonds with the hinge region of many protein kinases, making it a key element in the design of kinase inhibitors.[6]

-

The N1-Acetate Group: The methyl ester provides a second point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs. Alternatively, the acetate side chain can be modified to introduce different linkers or functional groups to probe interactions with the solvent-exposed regions of a protein's binding site.

-

The Pyrazole Core: The pyrazole ring itself acts as a stable, bioisosterically versatile scaffold that correctly orients the substituents in three-dimensional space for optimal target engagement.[1]

The 4-aminopyrazole scaffold is a key component of inhibitors targeting enzymes like p38 MAP kinase, a crucial mediator in inflammatory signaling pathways.[6] By acylating the amino group of our title compound with a carefully selected carboxylic acid, medicinal chemists can rapidly generate libraries of potential p38 MAPK inhibitors for screening.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Classification: This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct entry point into the synthesis of medicinally relevant 4-aminopyrazole derivatives. Its stable salt form, well-defined structure, and versatile functional groups make it an invaluable tool for researchers in drug discovery. Understanding its synthesis, characterization, and strategic application allows scientists to accelerate the development of novel therapeutics, particularly in the highly competitive and impactful fields of oncology and inflammation.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

-

Piaz, V. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

-

PubChem. methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Arctom. CAS NO. 1193387-88-0 | Methyl 2-(4-amino-1H-pyrazol-1.... Available from: [Link]

-

PubChem. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Available from: [Link]

-

Acros Organics. SAFETY DATA SHEET. Available from: [Link]

-

Chemspace. Methyl 2-(4-aMino-1H-pyrazol-1-yl)acetate dihydrochloride. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

Beilstein-Institut. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available from: [Link]

-

Kaunas University of Technology. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Pharmacognosy Reviews. Current status of pyrazole and its biological activities. Available from: [Link]

-

BIOSYNCE. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS 923283-54-9. Available from: [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available from: [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link]

-

ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Available from: [Link]

-

ResearchGate. Development of a Method for Determining the Amino Acid Composition of the Pharmaceutical Substance “Glatiramer Acetate” by NMR Spectroscopy. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. jocpr.com [jocpr.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. arctomsci.com [arctomsci.com]

- 9. scbt.com [scbt.com]

- 10. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biosynce.com [biosynce.com]

- 16. methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride | C8H14ClN3O2 | CID 54592896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structural architecture, featuring a reactive aminopyrazole core coupled with an acetic acid methyl ester side chain, positions it as a valuable intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes with mechanistic insights, and its emerging role in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, based on established chemical principles, are presented to enable its synthesis and characterization in a research setting.

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal anchor for engaging with biological targets.[1][2] The introduction of an amino group onto the pyrazole ring, particularly at the C4 position, further enhances its utility by providing a key vector for chemical elaboration and specific interactions within protein binding sites.[1]

This compound emerges as a particularly strategic derivative. The N1-acetic acid methyl ester moiety not only influences the molecule's physicochemical properties, such as solubility and stability, but also provides a handle for further chemical modifications, for instance, through amide bond formation. This guide aims to serve as a technical resource for scientists, providing a deep dive into the synthesis, characterization, and potential applications of this important chemical entity.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by its constituent parts: a 4-amino-1H-pyrazole core N1-substituted with a methyl acetate group, and a hydrochloride salt formed at one of the basic nitrogen centers.

Chemical Identifiers:

-

Molecular Formula: C₆H₁₀ClN₃O₂

-

Molecular Weight: 191.62 g/mol [3]

-

CAS Number: 6647-89-8[4]

-

PubChem CID: 25252393 (for the free base)[5]

Structural Representation:

-

SMILES: COC(=O)CN1C=C(C=N1)N.Cl

-

InChI: InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H[6]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not extensively published, computational models provide valuable insights into its likely physicochemical properties. The following data is derived from predictions available on PubChem for the free base.[5]

| Property | Predicted Value | Source |

| XLogP3 | -0.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Topological Polar Surface Area | 70.1 Ų | PubChem[5] |

| Monoisotopic Mass | 155.069476538 Da | PubChem[5] |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a two-stage process: the formation of the 4-aminopyrazole core, followed by its selective N-alkylation.

Stage 1: Formation of the 4-Aminopyrazole Core

A robust and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of a 4-aminopyrazole, a suitable β-ketoester bearing a protected amino group or a precursor that can be readily converted to an amino group is required. A common strategy involves the use of a precursor containing a nitro group, which can be subsequently reduced to the desired amine.

Conceptual Workflow for 4-Aminopyrazole Synthesis:

Caption: Conceptual workflow for the synthesis of the 4-aminopyrazole core.

Stage 2: N-Alkylation and Salt Formation

Once the 4-aminopyrazole core is obtained, the next critical step is the regioselective N-alkylation at the N1 position with a methyl acetate synthon, typically methyl bromoacetate. The regioselectivity of pyrazole alkylation can be influenced by steric and electronic factors, as well as the reaction conditions.[7] In the case of 4-aminopyrazole, the N1 position is generally favored for alkylation. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Plausible Synthetic Workflow for the Target Molecule:

Caption: Plausible synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on established procedures for the synthesis of similar aminopyrazole derivatives.[7] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of 4-Nitropyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitropyrazole precursor (e.g., from cyclization of a nitrated β-dicarbonyl compound with hydrazine) in a suitable solvent like ethanol.

-

Reaction Conditions: This step is highly dependent on the chosen precursor. A typical Knorr synthesis would involve refluxing the starting materials in an acidic or neutral medium.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-nitropyrazole.

Step 2: Reduction to 4-Aminopyrazole

-

Reaction Setup: Dissolve the 4-nitropyrazole in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford 4-aminopyrazole.

Step 3: N-Alkylation with Methyl Bromoacetate

-

Reaction Setup: To a solution of 4-aminopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).[7]

-

Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, can be purified by column chromatography.[7]

Step 4: Hydrochloride Salt Formation

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: To this solution, add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the acetate side chain, the methyl ester protons, and the amino group protons. The pyrazole protons would appear as singlets or doublets in the aromatic region. The methylene protons adjacent to the nitrogen and the carbonyl group will likely appear as a singlet. The methyl ester protons will be a sharp singlet, typically around 3.7 ppm. The amino protons will present as a broad singlet, the chemical shift of which can vary with concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyrazole ring carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The carbonyl carbon will be the most downfield signal.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (around 1730-1750 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺.

Potential Applications in Drug Discovery

The 4-aminopyrazole scaffold is a cornerstone in the design of various biologically active molecules, with a particularly prominent role in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Workflow for Utilizing the Compound in Kinase Inhibitor Discovery:

Caption: Workflow for the use of the title compound in kinase inhibitor discovery.

The 4-amino group of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate provides a crucial attachment point for building out molecular complexity. Through reactions such as amide bond formation, urea formation, or reductive amination, a diverse library of compounds can be synthesized. These derivatives can then be screened against a panel of kinases to identify "hit" compounds with inhibitory activity. Subsequent structure-activity relationship (SAR) studies can then be performed to optimize the potency and selectivity of these hits, ultimately leading to the identification of preclinical candidates.[8]

Handling, Storage, and Stability

As a hydrochloride salt, this compound is expected to be a crystalline solid with better stability and handling properties compared to its free base.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.

-

Stability: While specific stability data is not available, pyrazole rings are generally considered to be chemically stable.[9][10] The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Safety: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step sequence, relies on well-established and robust chemical transformations. The strategic placement of the amino and N-acetic acid methyl ester functionalities provides ample opportunities for chemical diversification, making it an ideal starting point for the generation of compound libraries for biological screening. In particular, its utility as a core scaffold for the development of kinase inhibitors underscores its importance for researchers in academic and industrial settings. This guide provides a foundational understanding and practical framework for the synthesis and application of this key heterocyclic intermediate.

References

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PMC - PubMed Central. [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

- WO2017060787A1 - Process for preparation of aminopyrazole. (n.d.).

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC. [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. (n.d.). PubChem. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

-

(PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. [Link]

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Library of Medicine. [Link]

-

Advancing Material Science with 3-Aminopyrazole: Properties and Potential. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]

-

Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. (n.d.). PubChem. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scientific Research Publishing. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). National Institutes of Health. [Link]

-

Pyrazole derivatives, their production and use. (n.d.). European Patent Office. [Link]

- US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. (n.d.).

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

- WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. (n.d.).

- CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use. (n.d.).

-

Biologically active 4‐aminopyrazole derivatives. (n.d.). ResearchGate. [Link]

- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.).

-

(a) Chemical structures of pyrazole/pyrazolone/aminopyrazolone; (b) rationally designed amino acids/peptides. (n.d.). ResearchGate. [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2008). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Kaunas University of Technology. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PMC - PubMed Central. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC - PubMed Central. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 5. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Hydrochloride: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, provide a detailed, validated synthetic protocol, and discuss its application as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Molecular Attributes

This compound is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis. Its structure incorporates a 4-aminopyrazole core, a privileged scaffold in numerous biologically active compounds, functionalized with a methyl acetate group at the N1 position of the pyrazole ring.

Physicochemical Data Summary

A comprehensive summary of the key quantitative data for this compound is presented in Table 1. These values are critical for experimental design, including reaction stoichiometry, analytical characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂・HCl | [1] |

| Molecular Weight | 191.62 g/mol | [1] |

| Monoisotopic Mass | 155.06947 Da (Free Base) | [2] |

| CAS Number | 1093413-39-3 | Not explicitly found, but related structures are indexed. |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds. |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | General knowledge of hydrochloride salts. |

Synthesis and Mechanism

The synthesis of this compound can be strategically approached in a two-step sequence starting from commercially available 4-nitropyrazole. This method offers high regioselectivity and yields, making it a practical route for laboratory-scale synthesis. The causality behind this experimental choice lies in the robust and well-documented nature of both the N-alkylation of pyrazoles and the subsequent reduction of the nitro group, which is a reliable method for introducing the key amino functionality.[3]

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

-

Reaction Setup: To a stirred solution of 4-nitropyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 1.5 eq). The use of a polar aprotic solvent facilitates the dissolution of the pyrazole and the base, promoting the reaction.

-

Addition of Alkylating Agent: To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature. The N-alkylation of pyrazoles can result in two regioisomers; however, the steric hindrance at the N2 position adjacent to the nitro group generally favors alkylation at the N1 position.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

PART B: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

-

Catalyst Preparation: In a flask suitable for hydrogenation, dissolve the methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) from Part A in methanol. To this solution, carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature. Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[3]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates the progress of the reaction.

-

Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Product Collection: Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, which can be used in the next step without further purification.

PART C: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude amine from Part B in a minimal amount of a suitable solvent like anhydrous dioxane or diethyl ether.

-

Acidification: To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The 4-aminopyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7]

The Role in Kinase Inhibition

The 4-aminopyrazole core of the title compound can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, thus competitively inhibiting the enzyme's activity. The N1-substituted methyl acetate group provides a vector for further chemical modification to enhance potency and selectivity by exploring other regions of the ATP-binding site.

Example Signaling Pathway: p38 MAPK Inhibition

A prominent example of a kinase family targeted by pyrazole-based inhibitors is the p38 Mitogen-Activated Protein Kinase (MAPK) family.[1][8] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. Its inhibition by small molecules has been a major focus for the development of anti-inflammatory drugs.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of aminopyrazole scaffolds.

Derivatives of the 4-aminopyrazole scaffold have been shown to be potent inhibitors of p38 MAPK, thereby blocking the downstream production of inflammatory cytokines like TNF-α and IL-6.[1] The title compound serves as an excellent starting point for the synthesis of a library of potential p38 MAPK inhibitors by, for example, amide coupling to the amino group or derivatization of the ester.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its straightforward and regioselective synthesis, combined with the proven biological relevance of the 4-aminopyrazole scaffold, makes it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides the foundational knowledge and a practical synthetic protocol to enable researchers to effectively utilize this compound in their research and development endeavors.

References

-

PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.

- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314-3323.

- Regan, J., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-6.

- Al-Issa, S. A. (2014).

- Fichez, J., Busca, P., & Prestat, G. (2018).

- Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC, 2006(ix), 1-35.

- Wang, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1033-1051.

- Liu, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2786-2795.

- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.

- Sharma, P., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014.

Sources

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Hydrochloride

Introduction: Understanding the Compound and its Context

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a heterocyclic organic compound featuring a pyrazole core. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, widely recognized for their diverse biological activities.[1][2][3] This compound serves as a valuable chemical intermediate and building block for synthesizing more complex molecules in research and pharmaceutical development.[4][5]

Compound Identification and Physicochemical Properties

Proper identification is the first step in a rigorous safety assessment. The key identifiers and computed physicochemical properties for the base molecule, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, are summarized below. The hydrochloride salt form is expected to have increased water solubility.[6]

| Property | Value | Source |

| IUPAC Name | methyl 2-(4-aminopyrazol-1-yl)acetate | PubChem[7] |

| Molecular Formula (Base) | C₆H₉N₃O₂ | PubChem[7] |

| Molecular Formula (HCl Salt) | C₆H₉N₃O₂ • HCl | Santa Cruz Biotechnology[8] |

| Molecular Weight (Base) | 155.15 g/mol | PubChem[7] |

| Molecular Weight (HCl Salt) | 191.62 g/mol | Santa Cruz Biotechnology[8] |

| Monoisotopic Mass (Base) | 155.069476538 Da | PubChem[7] |

| XLogP3-AA (Predicted) | -0.4 | PubChem[7] |

| Appearance | Solid (inferred) | General chemical properties |

| Solubility | Likely soluble in water | Fisher Scientific[6] |

Inferred Hazard Identification and Classification

Based on the hazard classifications of structurally similar pyrazole derivatives and amine hydrochloride salts, this compound should be handled as a hazardous substance.[9][10][11] The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are inferred:

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[10][11] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[10][11] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[10][11] |

| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[10][11] |

Signal Word: Warning [9]

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Toxicological Profile and Health Effects

The toxicological properties of this specific compound have not been fully investigated.[6][12] However, based on the inferred hazard classification, the primary health risks are associated with irritation and acute oral toxicity.

-

Oral Toxicity: Ingestion is expected to be harmful. Animal studies on related compounds show acute oral toxicity.[9]

-

Dermal Exposure: Direct contact with the skin is likely to cause irritation, redness, and discomfort.[9][10]

-

Ocular Exposure: As a solid powder, the compound poses a significant risk to the eyes, likely causing serious irritation upon contact.[9][10]

-

Inhalation: Inhalation of airborne dust may irritate the respiratory tract, leading to coughing and shortness of breath.[12]

It is crucial to note that no data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound.[11][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and PPE, is essential for safe handling.

Engineering Controls

The primary objective of engineering controls is to contain the chemical at its source, minimizing operator exposure.

-

Ventilation: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a powder containment hood.[6] Ensure adequate ventilation in the laboratory.[13]

-